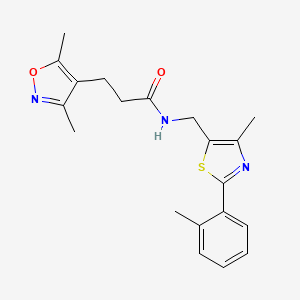
3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H23N3O2S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition properties, and overall therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O2S with a molecular weight of approximately 369.48 g/mol. The structure features an isoxazole ring and a thiazole moiety, which are known to contribute to various biological activities.
Cytotoxicity
One of the primary areas of research on this compound involves its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that compounds similar to this one exhibit significant cytotoxicity against various cancer types. For instance, related compounds have shown IC50 values comparable to cisplatin, a well-known chemotherapeutic agent. Specifically, a study reported an IC50 value of 24.5 µM against mammary adenocarcinoma cells, indicating promising potential for further development in cancer therapy .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor . Research has indicated that derivatives containing thiazole and isoxazole groups can inhibit cholinesterases, enzymes involved in neurotransmitter regulation. The specific activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated, with some analogs exhibiting IC50 values in the micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 24.5 µM against LM3 cells | |
| AChE Inhibition | IC50 = 130.8 µM | |
| BChE Inhibition | Moderate inhibition noted |
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of compounds similar to This compound , researchers conducted MTT assays on various murine cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .
Case Study 2: Cholinesterase Inhibition
A comparative analysis of thiazole and isoxazole derivatives revealed that modifications to the substituents significantly impacted their inhibitory activity against cholinesterases. The compound showed promising results in inhibiting AChE and BChE, which are crucial for treating Alzheimer's disease and other neurological disorders .
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-12-7-5-6-8-16(12)20-22-14(3)18(26-20)11-21-19(24)10-9-17-13(2)23-25-15(17)4/h5-8H,9-11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLXKXGWYPJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCC3=C(ON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














